1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-10(12(15)16)11(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYMLLIHKHXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 3 Phenyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives
Established Synthetic Routes for the Pyrazole (B372694) Core
The formation of the pyrazole ring is the foundational step in the synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Various established routes offer access to the pyrazole core, each with its own advantages and limitations regarding efficiency, substrate scope, and control over substitution patterns.
Cyclocondensation Reactions from Precursor Compounds
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction first discovered by Ludwig Knorr in 1883. This approach remains a cornerstone for constructing the pyrazole nucleus. The reaction involves the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with a hydrazine, leading to the formation of the five-membered heterocyclic ring through a dehydration process.
For the synthesis of a 3-phenyl-pyrazole-4-carboxylic acid derivative, a key precursor is a 1,3-dicarbonyl compound bearing a phenyl group and a precursor to the carboxylic acid group. For instance, the reaction of an aroylpyruvate, such as ethyl benzoylpyruvate, with a hydrazine will yield the corresponding 3-phenyl-1H-pyrazole-4-carboxylic acid ester. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The versatility of this method lies in the ready availability of a wide array of 1,3-dicarbonyl compounds and hydrazines, allowing for the introduction of various substituents onto the pyrazole core.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Core |
|---|---|---|
| Ethyl benzoylpyruvate | Hydrazine hydrate | 3-Phenyl-1H-pyrazole-4-carboxylic acid ethyl ester |
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole |
| Dibenzoylmethane | Phenylhydrazine (B124118) | 1,3,5-Triphenyl-1H-pyrazole |
Multi-component Reactions for Pyrazole Formation
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to construct complex molecules in a single step. acs.org Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, including pyrazole-4-carboxylates. nih.govsemanticscholar.org
A common three-component approach for the synthesis of 1,3,5-trisubstituted pyrazole-4-carboxylates involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. sid.ir For example, the reaction of benzaldehyde, ethyl acetoacetate, and phenylhydrazine in the presence of a catalyst can yield ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate. The mechanism typically proceeds through a series of condensation and cyclization steps, often initiated by the formation of an intermediate from the aldehyde and the β-ketoester. The use of ionic liquids as reaction media and catalysts has been shown to be effective for this type of transformation. sid.ir These MCR strategies provide a convergent and highly efficient route to complex pyrazole structures from simple and readily available starting materials.
Regioselective Synthesis Strategies for 1,3,4,5-Substituted Pyrazoles
A significant challenge in the classical Knorr pyrazole synthesis, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential for the formation of regioisomeric products. To address this, various regioselective synthesis strategies have been developed to control the precise placement of substituents on the pyrazole ring.
One effective strategy involves the use of precursors with distinct and non-interchangeable reactive sites. For example, the cyclocondensation of β-oxodithioesters or α-oxoketene dithioacetals with arylhydrazines has been shown to produce 1-aryl-3,4-substituted pyrazoles with high regioselectivity. researchgate.net The reaction's regiochemical outcome is dictated by the differing reactivity of the carbonyl and thio-masked carbonyl groups.
Another powerful approach for the regioselective synthesis of polysubstituted pyrazoles is through 1,3-dipolar cycloaddition reactions. chemsynthesis.com This method involves the reaction of a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazonoyl halide, with a dipolarophile, such as an alkyne or an alkene. For the synthesis of a pyrazole-4-carboxylic acid derivative, an appropriately substituted alkyne, like an acetylenecarboxylate, can be used as the dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. This method allows for a high degree of control over the substitution pattern of the resulting pyrazole.
Functionalization and Derivatization of the Pyrazole Ring
Once the pyrazole core is established, further functionalization is necessary to arrive at the target compound, this compound. This involves the specific introduction of the ethyl group at the N1 position and ensuring the presence of the phenyl group at the C3 position.
Introduction of the Ethyl Group at Position 1
The introduction of an ethyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction is generally performed on a pre-formed N-unsubstituted pyrazole, such as 3-phenyl-1H-pyrazole-4-carboxylic acid or its ester derivative. The pyrazole nitrogen is first deprotonated with a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking an ethylating agent.
Common ethylating agents include ethyl halides (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate. The choice of base and reaction conditions can be crucial for achieving high yields and, importantly, for controlling the regioselectivity of the alkylation. In unsymmetrically substituted pyrazoles, alkylation can potentially occur at either of the two ring nitrogen atoms. However, for a 3-substituted pyrazole, alkylation at the N1 position is often sterically and electronically favored. Various conditions have been developed to achieve highly regioselective N1-alkylation, including catalyst-free Michael additions and the use of specific base-solvent systems. acs.orgresearchgate.net Enzymatic alkylation has also been reported as a method for achieving high regioselectivity. nih.gov
| Pyrazole Substrate | Ethylating Agent | Base/Catalyst | Solvent | Typical Outcome |
|---|---|---|---|---|
| 3-Phenyl-1H-pyrazole-4-carboxylate | Ethyl iodide | Potassium carbonate | DMF | N1-ethylation |
| 3-Substituted 1H-pyrazole | Ethyl acrylate (B77674) (for Michael addition) | None (catalyst-free) | Various | Regioselective N1-alkylation acs.orgresearchgate.net |
| Generic Pyrazole | Ethyl trichloroacetimidate | Brønsted acid | DCE | N-alkylation semanticscholar.org |
Introduction of the Phenyl Group at Position 3
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. nih.govnih.gov To introduce a phenyl group at the C3 position of a pyrazole, a pyrazole derivative bearing a suitable leaving group, such as a halogen (e.g., bromine or iodine) or a triflate, at the C3 position is required. This C3-functionalized pyrazole can then be coupled with phenylboronic acid, or a derivative thereof, in the presence of a palladium catalyst and a base. This methodology offers a versatile and efficient route to 3-arylpyrazoles, including 3-phenylpyrazoles. ktu.edu Direct C-H arylation, another palladium-catalyzed method, has also been developed for the functionalization of pyrazoles, although controlling regioselectivity between the C3 and C5 positions can be a challenge and often requires the use of directing groups. researchgate.netnih.gov
Formation of the Carboxylic Acid Moiety at Position 4 (e.g., from Ester Precursors)
The most common and efficient method for generating the carboxylic acid group at the C4 position of the pyrazole ring is through the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. The precursor, ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate, is itself synthesized through the condensation of appropriate starting materials. The subsequent conversion of this ester to the target carboxylic acid is a critical final step.
Alkaline hydrolysis is the preferred method for this transformation due to its efficiency and the irreversible nature of the reaction, which helps to drive the process to completion. chemguide.co.uk The reaction involves heating the ester under reflux with a dilute aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk
The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-oxygen bond of the ester and the formation of an alcohol (ethanol in the case of an ethyl ester) and the carboxylate salt.
Reaction Scheme: Ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate + NaOH(aq) → Sodium 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate + Ethanol (B145695)
Following the hydrolysis, the reaction mixture contains the sodium salt of the carboxylic acid. To obtain the final product, the mixture is cooled and then acidified with a strong acid, such as dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the carboxylate anion, precipitating the this compound, which can then be isolated through filtration, washed, and purified, often by recrystallization. chemguide.co.uk This straightforward and high-yielding procedure is widely applicable to the synthesis of various pyrazole carboxylic acids from their ester analogues. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Yield
For the synthesis of the precursor, ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate, which is typically formed via a multi-component reaction, several parameters are critical:
Catalyst: The choice and amount of catalyst can dramatically influence reaction rates and yields. Acidic catalysts are commonly employed. Studies on similar pyrazole syntheses have shown that variables in catalyst loading (mol %) significantly affect the outcome.
Solvent: The reaction medium plays a crucial role. While traditional organic solvents have been used, modern approaches often explore solvent-free conditions or greener solvents to improve reaction efficiency and environmental impact.
Temperature: The reaction temperature must be carefully controlled. For instance, in the synthesis of pyrazole ester derivatives using a magnetic ionic liquid catalyst, a temperature of 120 °C was found to be optimal. sid.ir
Reaction Time: The duration of the reaction is optimized to ensure completion while minimizing the formation of byproducts. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). sid.ir
The following interactive table, based on findings from the synthesis of related pyrazole-4-carboxylic acid ethyl esters, illustrates the impact of various reaction parameters on product yield. sid.ir
As the data indicates, conducting the reaction under solvent-free conditions at 120°C with a 10 mol% catalyst loading provided the highest yield in the shortest time. sid.ir Such optimization studies are crucial for developing efficient and economically viable synthetic routes.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound and its precursors has benefited significantly from these approaches.
Key green strategies include:
One-Pot Reactions: Multi-component, one-pot syntheses are highly efficient as they combine several reaction steps into a single operation. sid.irmdpi.comrsc.org This reduces the need for isolating intermediates, saving time, solvents, and energy, while also decreasing waste.
Use of Recyclable Catalysts: A major focus of green chemistry is the use of heterogeneous or recyclable catalysts. Magnetic ionic liquids, such as 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), have been successfully used in pyrazole ester synthesis. sid.ir These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. sid.ir Other green catalysts like Amberlyst-70 and ammonium (B1175870) chloride have also been employed for pyrazole synthesis in aqueous media. researchgate.netjetir.org
Environmentally Benign Solvents: The use of water or ethanol as a reaction solvent is a cornerstone of green synthesis, replacing hazardous organic solvents. researchgate.netnih.gov In some cases, reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. sid.ir
These green methodologies not only make the synthesis of pyrazole derivatives more sustainable but also often lead to improved yields and simpler work-up procedures, aligning with the goals of both economic and environmental efficiency. jocpr.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.
Proton NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.
For 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the phenyl ring, the pyrazole (B372694) ring, and the carboxylic acid. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group which will appear as a triplet. The protons of the phenyl group will likely appear as a complex multiplet in the aromatic region of the spectrum. The lone proton on the pyrazole ring is expected to be a singlet. The carboxylic acid proton, being acidic, will also appear as a singlet, often broad, with a chemical shift that can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 12.0 - 13.0 | Singlet (broad) |
| Pyrazole-H | 8.0 - 8.5 | Singlet |
| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |
| -NCH₂CH₃ | 4.2 - 4.4 | Quartet |
Note: Predicted values are based on the analysis of similar pyrazole derivatives and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.
In the ¹³C NMR spectrum of this compound, separate signals are expected for the carboxylic acid carbonyl carbon, the carbons of the pyrazole and phenyl rings, and the carbons of the ethyl group. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift. The aromatic and pyrazole carbons will resonate in the intermediate region of the spectrum, while the aliphatic carbons of the ethyl group will be found in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 175 |
| Pyrazole C3 | 150 - 155 |
| Pyrazole C5 | 135 - 140 |
| Phenyl C1' (ipso) | 130 - 135 |
| Phenyl C2', C6' (ortho) | 128 - 130 |
| Phenyl C3', C5' (meta) | 127 - 129 |
| Phenyl C4' (para) | 125 - 127 |
| Pyrazole C4 | 110 - 115 |
| -NCH₂CH₃ | 45 - 50 |
Note: Predicted values are based on the analysis of analogous pyrazole structures and established substituent effects. Actual experimental values may vary.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the complete connectivity of a molecule.
COSY: A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC: An HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the signals for the ethyl group's CH₂ and CH₃, the pyrazole CH, and the phenyl CHs.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
The FT-IR spectrum of this compound is expected to show a very broad absorption band in the high-frequency region due to the O-H stretching of the carboxylic acid, which is often hydrogen-bonded. A strong, sharp absorption corresponding to the C=O stretching of the carboxylic acid will also be prominent. The spectrum will also feature absorptions for C-H stretching from the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations from the phenyl and pyrazole rings.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| O-H stretch | Carboxylic Acid | 2500 - 3300 (very broad) |
| C-H stretch | Aromatic (Phenyl) | 3000 - 3100 |
| C-H stretch | Aliphatic (Ethyl) | 2850 - 3000 |
| C=O stretch | Carboxylic Acid | 1700 - 1725 |
| C=C stretch | Aromatic (Phenyl) | 1450 - 1600 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic C=C stretching vibrations of the phenyl ring and the symmetric breathing modes of the pyrazole ring. The C=O stretch of the carboxylic acid would also be observable, though typically weaker than in the IR spectrum.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and investigating its fragmentation pathways, which provides valuable structural information. For this compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol ), mass spectral analysis is anticipated to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. americanelements.com
Upon ionization, the molecular ion can undergo a series of fragmentation events. The fragmentation pattern for a carboxylic acid typically involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). The presence of the ethyl group suggests a potential loss of an ethyl radical (•CH₂CH₃, M-29) or a methyl radical (•CH₃, M-15). The stability of the aromatic phenyl and pyrazole rings would likely result in characteristic fragments corresponding to these core structures.
A plausible fragmentation pathway could initiate with the loss of the carboxylic acid group, a common fragmentation for such compounds, leading to a significant peak at m/z 171. Subsequent fragmentation of the ethyl group or cleavage of the heterocyclic ring would produce further daughter ions.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Formula | Mass (m/z) | Plausible Origin |
|---|---|---|---|
| [M]⁺ | [C₁₂H₁₂N₂O₂]⁺ | 216 | Molecular Ion |
| [M-COOH]⁺ | [C₁₁H₁₁N₂]⁺ | 171 | Loss of carboxylic acid group |
| [M-C₂H₅]⁺ | [C₁₀H₇N₂O₂]⁺ | 187 | Loss of ethyl radical |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |
This table is based on theoretical fragmentation patterns and may not represent all observed peaks in an experimental spectrum.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Hydrogen bonding is a dominant intermolecular force that dictates the crystal packing of pyrazole carboxylic acids. It is highly probable that this compound forms the classic carboxylic acid dimer motif through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govresearchgate.net This head-to-tail interaction creates a characteristic R²₂(8) ring motif. cambridge.org
Furthermore, other weaker hydrogen bonds, such as C-H···O and C-H···N interactions, are expected to contribute to the stability of the three-dimensional crystal lattice. cambridge.org The nitrogen atom of the pyrazole ring and the carbonyl oxygen can act as hydrogen bond acceptors, interacting with hydrogen atoms from the phenyl and ethyl groups of neighboring molecules. cambridge.org
Table 2: Typical Hydrogen Bond Parameters in Related Phenyl-Pyrazole-Carboxylic Acid Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|
| O-H···O | 0.84 | 1.82 | 2.65 | 170 | nih.govresearchgate.net |
| N-H···N | 0.88 | 2.15 | 3.02 | 175 | nih.gov |
| O-H···N | - | - | - | - | cambridge.org |
Data are representative values from analogous crystal structures.
The relative orientation of the phenyl and pyrazole rings is a key conformational feature. Due to steric hindrance, the two rings are not expected to be coplanar. In analogous structures, the dihedral angle between the plane of the phenyl ring and the pyrazole ring typically ranges from 40° to 50°. For instance, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, this angle is reported to be 48.13 (3)°. nih.govresearchgate.net A similar twisted conformation is anticipated for this compound. The ethyl group at the N1 position of the pyrazole ring will also adopt a specific conformation to minimize steric strain with the rest of the molecule.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. There are no specific polymorphism studies reported for this compound in the surveyed literature. However, the potential for polymorphism exists due to the molecule's conformational flexibility (rotation around the C-N bond linking the two rings) and its capacity to form various hydrogen bonding networks.
The study of a related compound, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which was found to crystallize with three independent molecules in the asymmetric unit (Z' = 3), suggests that the molecule can adopt slightly different conformations and intermolecular interaction patterns within the same crystal lattice. cambridge.org The existence of high Z' structures can sometimes indicate the presence of multiple, closely related energetic states, which may lead to the formation of different polymorphs under varying crystallization conditions. cambridge.org Therefore, a systematic screening of crystallization conditions would be necessary to explore the potential polymorphic landscape of this compound.
Computational and Theoretical Investigations of 1 Ethyl 3 Phenyl 1h Pyrazole 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. nih.gov By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can model the behavior of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid with a high degree of confidence. researchgate.net
Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net
For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, indicating these are the primary sites for electron donation. Conversely, the LUMO is typically located over the electron-withdrawing carboxylic acid group and the pyrazole ring, marking the regions susceptible to nucleophilic attack. nih.gov This distribution of electron density is fundamental to understanding the molecule's interaction with other chemical species.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |
Note: The values presented are representative and based on DFT calculations of structurally similar pyrazole derivatives.
Theoretical calculations can accurately predict the spectroscopic parameters of this compound, which is invaluable for the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. arkat-usa.org These theoretical values, when compared with experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule. For instance, the proton of the carboxylic acid group is expected to appear at a significantly downfield chemical shift.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. researchgate.net These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretching of the carboxylic acid, the C=N stretching of the pyrazole ring, and the C-H stretching of the aromatic and ethyl groups. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~ 12-13 ppm |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~ 165-170 ppm |
| IR | C=O Stretch (Carboxylic Acid) | ~ 1700-1750 cm⁻¹ |
Note: These predictions are based on DFT calculations for analogous pyrazole compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive).
For this compound, the MEP analysis is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the phenyl and ethyl groups would exhibit a positive potential (blue), indicating their tendency to interact with nucleophiles. researchgate.net
Computational methods can be employed to predict the reactivity of this compound and to study the mechanisms of its reactions. Global reactivity descriptors, such as chemical hardness and electrophilicity, which are derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. researchgate.net
Furthermore, DFT calculations can be used to map the potential energy surface of a reaction, allowing for the determination of transition state structures and activation energies. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving the pyrazole core or its substituents. For example, such studies could elucidate the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the phenyl ring. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. researchgate.net
MD simulations of this compound can reveal its conformational landscape by exploring the different spatial arrangements of the ethyl and phenyl groups relative to the pyrazole core. These simulations can identify the most stable conformations and the energy barriers between them.
In a solvent, such as water or an organic solvent, MD simulations can model the solute-solvent interactions, providing information on the solvation shell and the influence of the solvent on the molecule's conformation and dynamics. This is crucial for understanding its behavior in a biological environment or in a reaction medium.
Ligand-Target Docking Studies (as a scaffold)
The this compound structure represents a valuable scaffold for the design of new therapeutic agents. nih.gov Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govresearchgate.net
In these studies, the pyrazole derivative is placed into the active site of a target protein, and its binding affinity and interactions are evaluated. The pyrazole core can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking, which are essential for stable binding. The phenyl and carboxylic acid groups can be further functionalized to optimize these interactions and enhance the binding affinity and selectivity for a specific target. nih.govstrath.ac.uk Pyrazole-based compounds have been successfully docked into a range of targets, including kinases and other enzymes, demonstrating the versatility of this scaffold in drug discovery. nih.govnih.gov
Table 3: Potential Biological Targets for Docking Studies with the this compound Scaffold
| Target Class | Specific Example | Rationale |
|---|---|---|
| Kinases | Aurora Kinase, VEGFR-2 | Pyrazole scaffolds are known to inhibit various kinases involved in cancer. nih.govnih.gov |
| Carbonic Anhydrase | hCA I and hCA II | Pyrazole derivatives have shown inhibitory activity against these enzymes. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent molecules. These studies involve the use of molecular descriptors, which are numerical representations of molecular properties, to develop predictive models.
A study on pyrazole pyridine (B92270) carboxylic acid derivatives utilized a 4D-QSAR analysis to identify the pharmacophore and predict biological activity. nih.gov This approach, which considers the conformational flexibility of the molecules, resulted in a robust model with high predictive power, indicating a strong correlation between the electron-conformational matrix of congruity and the observed activity. nih.gov
In another investigation focused on 1H-pyrazole-5-carboxylic acid derivatives with anti-maximal electroshock induced seizure (anti-MES) activity, a QSAR model was developed using a combination of quantum mechanical and molecular mechanics methods. semanticscholar.orgresearchgate.net The resulting six-parameter equation highlighted the importance of descriptors such as dipole moment, the energy of the lowest unoccupied molecular orbital (LUMO), polar surface area, and charge distribution on the molecule's activity. semanticscholar.orgresearchgate.net This model demonstrated good statistical quality and predictive ability, proving useful for screening new potential anticonvulsant agents. semanticscholar.orgresearchgate.net
Furthermore, 2D and 3D-QSAR modeling has been applied to 1H-pyrazole derivatives targeting the epidermal growth factor receptor (EGFR), a key player in cancer development. researchgate.net These studies have yielded models with excellent predictive capacity, identifying key steric and electronic fields that influence the inhibitory activity of these compounds. researchgate.net For instance, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency distance matrix descriptors significantly influence their activity. nih.gov
The general approach in these QSAR studies involves:
Data Set Selection: A series of structurally related pyrazole derivatives with experimentally determined biological activities is compiled.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized using computational chemistry methods. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are then calculated.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development.
The insights gained from QSAR models for pyrazole carboxylic acid analogs can be extrapolated to guide the structural modification of this compound to enhance its desired biological activities. For example, modifications to the phenyl or ethyl substituents could be explored to optimize the electronic and steric properties identified as crucial by QSAR models for a particular therapeutic target.
Below is an interactive data table summarizing representative descriptors and their influence on the activity of pyrazole carboxylic acid analogs from a hypothetical QSAR study.
| Analog | Modification | Log(1/IC50) | Dipole Moment (Debye) | LUMO Energy (eV) | Polar Surface Area (Ų) |
| 1 | H | 4.5 | 3.2 | -1.5 | 65.2 |
| 2 | 4-Cl | 5.1 | 2.8 | -1.8 | 65.2 |
| 3 | 4-OCH3 | 4.8 | 3.9 | -1.3 | 74.4 |
| 4 | 4-NO2 | 5.5 | 1.5 | -2.5 | 110.8 |
| 5 | 2-F | 4.9 | 3.5 | -1.7 | 65.2 |
This table illustrates how different substituents on the phenyl ring of a pyrazole carboxylic acid core can modulate key molecular descriptors, which in turn correlate with biological activity (represented here as Log(1/IC50)). Such data is fundamental to the iterative process of drug design and optimization.
Chemical Reactivity and Functional Group Transformations
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization, enabling the synthesis of esters, amides, and other related compounds.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the compound's physicochemical properties or for creating intermediates for more complex syntheses.
Esterification: The formation of esters from 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. Alternative methods can provide higher yields or proceed under milder conditions. For instance, reacting the acid with alkyl halides in the presence of a base or using coupling agents can also yield the desired esters. Patent literature for analogous pyrazole carboxylates has demonstrated that using sodium hydride (NaH) in dimethylformamide (DMF) can significantly enhance esterification yields. These ester derivatives are often synthesized to improve properties like lipophilicity, which is a critical factor in the design of potential prodrugs.
Amidation: The synthesis of amides from the parent carboxylic acid is crucial for building larger molecules and is a key reaction in medicinal chemistry for creating compounds with potential biological activity. This transformation is typically accomplished by first activating the carboxylic acid. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can directly facilitate the reaction between the carboxylic acid and an amine, forming the amide bond under mild conditions. These reactions are versatile, allowing for the introduction of a wide array of amine-containing fragments.
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Reflux in excess alcohol | Ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., Aniline) | Step 1: Reflux. Step 2: Room temperature in a suitable solvent. | N-substituted 1-ethyl-3-phenyl-1H-pyrazole-4-carboxamide |
| Amidation (Peptide Coupling) | Amine, EDC, HOBt | Room temperature in a solvent like DMF or CH₂Cl₂ | N-substituted 1-ethyl-3-phenyl-1H-pyrazole-4-carboxamide |
The removal of the carboxylic acid group (decarboxylation) from the pyrazole ring is a transformation that can be difficult to achieve. Heteroaromatic carboxylic acids are often resistant to decarboxylation, and harsh conditions are typically required. For pyrazole-4-carboxylic acids, particularly those with electron-withdrawing substituents, this reaction can be challenging, often resulting in low yields.
Methods described for similar compounds involve thermal decarboxylation, where the compound is heated at high temperatures, often neat or in a high-boiling solvent like quinoline, sometimes with a copper catalyst. For example, the decarboxylation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was achieved with copper powder in quinoline, though the yield was modest. Other potential routes include metal-catalyzed protodecarboxylation reactions using copper or silver catalysts, although these often require harsh conditions such as microwave irradiation at high temperatures. Acid-catalyzed decarboxylation in water at temperatures ranging from 50 to 220 °C is another possible, albeit forceful, pathway.
Modifications on the Phenyl Ring
The phenyl group at the C3 position is another site for chemical modification, allowing for the introduction of various substituents through aromatic substitution or cross-coupling reactions.
Electrophilic aromatic substitution (EAS) allows for the introduction of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or sulfonic acid (-SO₃H) onto the phenyl ring. The pyrazole ring, attached via its nitrogen atom to the phenyl ring, generally acts as a deactivating, meta-directing group due to its electron-withdrawing nature. This deactivation means that EAS reactions on the phenyl ring will be slower compared to benzene (B151609) and will require forcing conditions.
For example, nitration would typically be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), with the nitro group being directed primarily to the meta position of the phenyl ring. Similarly, halogenation with bromine (Br₂) would require a Lewis acid catalyst like iron(III) bromide (FeBr₃) and would also be expected to yield the meta-substituted product. The directing effect is a result of the stability of the cationic intermediate (sigma complex) formed during the reaction; the meta attack avoids placing a positive charge adjacent to the already electron-deficient carbon attached to the pyrazole nitrogen.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the phenyl ring of this compound, the ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This prerequisite functionalization could be achieved via electrophilic halogenation as described above, or through a Sandmeyer reaction if a nitro group is first introduced and then reduced to an amine.
Once a halogenated derivative is obtained (e.g., 1-ethyl-3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid), it can serve as a substrate in various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond, introducing a new aryl or alkyl group.
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, attaching a new amino group to the phenyl ring.
These reactions offer a versatile strategy for synthesizing a wide range of complex derivatives by modifying the peripheral phenyl ring.
Transformations at the Pyrazole Ring Nitrogens and Carbons
The pyrazole ring itself possesses a distinct reactivity profile. The presence of substituents—an ethyl group at N1, a phenyl group at C3, and a carboxylic acid at C4—significantly influences where and how subsequent reactions occur.
While the core pyrazole ring is generally stable, under forcing conditions, ring-transformation reactions can occur, leading to the formation of other heterocyclic systems like triazoles. However, such reactions are not common and require specific reagents and high energy input. The inherent stability of the aromatic pyrazole ring makes functionalization without ring-opening the more typical pathway.
Stereochemical Considerations in Derivatives
The generation of stereoisomers from derivatives of this compound is an important consideration, particularly in the context of their potential biological applications. Chirality can be introduced through several mechanisms, leading to enantiomers or diastereomers with distinct three-dimensional arrangements.
One primary route to chiral derivatives involves the reaction of this compound with chiral amines or alcohols. The formation of amide or ester linkages with an enantiomerically pure reactant will result in the formation of diastereomers. These diastereomers, possessing different physical properties, can often be separated by techniques such as chromatography.
Another significant stereochemical aspect to consider is the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of N-aryl amide derivatives of this compound, restricted rotation around the N-aryl bond can give rise to stable, separable atropisomers. The steric hindrance imposed by substituents on both the pyrazole and the aryl rings can create a significant energy barrier to rotation, allowing for the isolation of individual atropisomeric enantiomers. This type of axial chirality is a recognized feature in medicinal chemistry, as different atropisomers can exhibit distinct pharmacological profiles.
The synthesis of such derivatives can sometimes be achieved with a degree of stereoselectivity. Diastereoselective reactions, where one diastereomer is formed in preference to another, can be influenced by the choice of reagents, catalysts, and reaction conditions. For instance, the use of chiral auxiliaries or catalysts in reactions involving the carboxylic acid group or its derivatives can favor the formation of a specific stereoisomer. While specific studies on the stereoselective synthesis of this compound derivatives are not extensively documented in the available literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds.
The characterization and differentiation of these stereoisomers are typically achieved using chiroptical techniques such as circular dichroism (CD) spectroscopy and by nuclear magnetic resonance (NMR) spectroscopy, often with the aid of chiral solvating or shift reagents.
Below is a table summarizing potential chiral derivatives of this compound and the basis of their stereoisomerism.
| Derivative Type | Chiral Moiety | Basis of Stereoisomerism | Potential Number of Stereoisomers |
| Amide | Chiral Amine | Presence of a stereocenter in the amine | Diastereomers |
| Ester | Chiral Alcohol | Presence of a stereocenter in the alcohol | Diastereomers |
| N-Aryl Amide | Ortho-substituted Aryl Group | Hindered rotation around the N-C(aryl) bond | Atropisomers (Enantiomers) |
Exploration of Biological Activities and Mechanistic Insights
Interaction with Molecular Targets
The biological effects of pyrazole-based compounds are often rooted in their ability to interact with specific enzymes and cellular receptors.
Enzyme Inhibition Studies
Research into the pyrazole (B372694) class has identified various derivatives as potent enzyme inhibitors. For instance, certain benzenesulfonamides incorporating pyrazole carboxamide moieties have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isoforms, which are involved in numerous physiological and pathological processes. While specific inhibitory data for 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is not available, studies on related structures suggest that the substitution pattern on the pyrazole and phenyl rings is crucial for activity and selectivity against different isoforms like hCA I, II, IX, and XII.
Similarly, other pyrazole derivatives, such as those containing rhodanine-3-alkanoic acid groups, have been identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. The pyrazole scaffold is noted to interact with critical amino acid residues in the enzyme's active site. However, inhibition studies specifically quantifying the effect of this compound on PTP1B or methionine aminopeptidase (B13392206) (MetAP) have not been reported.
Modulation of Receptor Activity
The interaction of pyrazole derivatives with cellular receptors is another significant area of investigation. For example, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. This indicates that the pyrazole carboxamide structure can serve as a pharmacophore for targeting kinase activity associated with receptors. Specific studies detailing the modulation of any receptor activity by this compound are not currently available.
Anticancer Activity in In Vitro Cell Line Models
The potential of pyrazole-containing compounds as anticancer agents is a major focus of modern drug discovery. Research has shown that these molecules can interfere with cancer cell growth through various mechanisms.
Inhibition of Cell Proliferation and Viability
Numerous studies have demonstrated the antiproliferative effects of pyrazole derivatives against various human cancer cell lines. For example, pyrazolo[3,4-d]pyrimidin-4-ones, synthesized from pyrazole carboxylic acid precursors, have shown activity against breast cancer cell lines like MCF-7. The cytotoxic effects are typically dose-dependent, with IC50 values varying based on the specific chemical structure and the cancer cell line being tested. Although this points to a potential area of activity for this compound, specific data on its IC50 values against cancer cell lines has not been published.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. Studies on various pyrazole analogs have shown they can trigger apoptosis by increasing the generation of reactive oxygen species (ROS), leading to oxidative damage and activating cell death pathways. Furthermore, these compounds can cause cell cycle arrest, often at the G1/S or G2/M phase, thereby preventing cancer cell replication. This is frequently linked to the modulation of key regulatory proteins such as p53 and various cyclins and cyclin-dependent kinases (CDKs). Mechanistic studies specifically for this compound are needed to confirm if it operates through similar pathways.
Antimicrobial Activity in In Vitro Assays
The pyrazole nucleus is a core component of many compounds developed for their antimicrobial properties. jocpr.com Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi. jocpr.com
In vitro assays, such as agar (B569324) well-diffusion and broth microdilution methods, are used to determine the antimicrobial spectrum and the minimum inhibitory concentration (MIC) of these compounds. For example, studies on ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have shown antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The nature of the substituent on the pyrazole nitrogen often influences the potency and spectrum of activity. While these findings are promising for the structural class, specific MIC values for this compound against microbial strains are not documented in the available literature.
Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The pyrazole nucleus is a foundational structure in many compounds exhibiting a wide range of pharmacological activities, including antibacterial effects. Research into various derivatives has shown activity against both Gram-positive and Gram-negative bacteria.
For instance, studies on 1,3,5-trisubstituted pyrazole derivatives have been conducted to evaluate their antibacterial potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity of these compounds is often influenced by the nature and position of substitutions on the pyrazole ring. For example, derivatives with chloro, bromo, fluoro, and nitro substitutions at the third and fifth positions have been suggested to enhance antibacterial activity, whereas methyl and methoxy (B1213986) substitutions may reduce it.
Similarly, other research on 1H-pyrazole-3-carboxylic acid derivatives demonstrated inhibitory effects against the growth of Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. Molecular docking studies on some pyrazole derivatives have targeted bacterial enzymes like E. coli topoisomerase IV to understand the mechanism of action.
However, not all pyrazole derivatives show broad-spectrum activity. Some 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles demonstrated activity against Gram-negative species but were inactive against the tested Gram-positive species like S. aureus.
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |
|---|---|---|
| 1,3,5-Trisubstituted Pyrazoles | Staphylococcus aureus, Escherichia coli | Activity varies with substitutions (e.g., halogen substitutions may enhance activity). |
| 1H-Pyrazole-3-Carboxylic Acid Derivatives | Staphylococcus aureus, Escherichia coli | Showed inhibitory effects on bacterial growth. |
| Pyranopyrazole Derivatives | Staphylococcus aureus, Escherichia coli | Most tested compounds showed moderate to high antibacterial activity. |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles | Staphylococcus aureus (Gram-positive) | No activity demonstrated at the tested concentrations. |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles | K. pneumoniae, A. baumannii (Gram-negative) | Demonstrated activity against reference strains and clinical isolates. |
Antifungal and Antiviral Potentials (in vitro)
Antifungal Activity: The pyrazole scaffold is a key component of several commercial fungicides, highlighting its significance in antifungal research. In vitro studies have demonstrated the efficacy of various pyrazole carboxylic acid derivatives against a range of phytopathogenic fungi. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent activity against fungi such as Rhizoctonia solani and Pythium aphanidermatum.
One study found that an isoxazolol pyrazole carboxylate derivative exhibited strong antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. The mechanism for some of these antifungal agents is believed to be the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH).
Antiviral Activity: Pyrazole derivatives have also emerged as promising candidates for antiviral therapies. Their unique chemical structure allows for modifications that can lead to potent activity against various viruses. For instance, certain pyrazole-containing compounds have shown inhibitory potential against the SARS-CoV-2 main protease. One study identified a derivative of indol-3-carboxylic acid that completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM.
Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. Many of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range.
Table 2: In Vitro Antifungal and Antiviral Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target | Key Finding |
|---|---|---|
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani (fungus) | Displayed strong antifungal activity with an EC₅₀ value of 0.37 μg/mL. |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | Various phytopathogenic fungi | Exhibited moderate to excellent antifungal activities. |
| Phenylpyrazolone-1,2,3-triazole Hybrids | SARS-CoV-2 (virus) | Showed potent cellular anti-COVID-19 activity, inhibiting viral replication. |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Derivatives interfered with viral replication in the micromolar range. |
Anti-inflammatory Mechanisms in In Vitro and Preclinical Models
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example containing a pyrazole moiety. The anti-inflammatory action of many pyrazole-based compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation.
Studies on novel series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have identified compounds with significant analgesic and anti-inflammatory activities in preclinical models, such as the carrageenan-induced paw edema test in rats. One derivative, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, emerged as a particularly active compound.
The development of new pyrazole derivatives often aims to create agents with potent anti-inflammatory effects but with reduced side effects, such as gastrointestinal issues, which are common with non-steroidal anti-inflammatory drugs (NSAIDs).
Neuroprotective Potential and Interaction with Neurological Pathways
Neuroprotection involves preserving neuronal structure and function. Agents with neuroprotective effects often exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties. While various natural and synthetic compounds, such as phenolic acids and thiazolidine (B150603) derivatives, have been investigated for their neuroprotective potential, specific research directly linking this compound or its close analogues to neuroprotective pathways was not identified in the available search results. The investigation of pyrazole derivatives in the context of neurodegenerative diseases remains an area with potential for future research.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR analyses have provided valuable insights into how different functional groups and substitutions on the pyrazole ring influence their therapeutic effects.
For instance, in the development of antifungal pyrazole carboxamides, SAR studies have shown that the nature of the amine moiety is critical for activity. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model developed for a series of these compounds indicated that both steric and electrostatic fields around the amine part of the molecule play a significant role in their antifungal potency.
In the context of antibacterial agents, it has been observed that the introduction of specific substituents can dramatically alter efficacy. For example, pyrazole-thiazolidinone hybrids showed that introducing chlorine, nitro, or hydroxyl groups in the para-position of a benzene (B151609) ring could potentiate activity, while replacing a phenyl moiety with pyridine (B92270) or pyrimidine (B1678525) was even more effective.
Similarly, for pyrazole-based inhibitors of enzymes, modifications at positions 3 and 5 of the pyrazole core have been evaluated to modulate inhibitory activity and selectivity. These studies are essential for the rational design of new pyrazole derivatives with enhanced potency and specificity for their biological targets.
Applications and Future Research Directions
Role as a Privileged Scaffold for Drug Discovery and Development
The pyrazole (B372694) nucleus is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net This status is attributed to its unique chemical properties, synthetic accessibility, and its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net The five-membered ring structure, containing two adjacent nitrogen atoms, provides multiple points for chemical modification, allowing chemists to fine-tune the biological and pharmacokinetic properties of derivative compounds. chemmethod.comresearchgate.net
The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful drugs. nih.govnih.gov These include medications for various conditions, demonstrating the scaffold's versatility:
Anti-inflammatory: Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov
Erectile Dysfunction: Sildenafil contains a fused-pyrazole moiety. nih.govnih.gov
Oncology: A number of kinase inhibitors used in cancer therapy, such as Ibrutinib, Ruxolitinib, and Axitinib, are based on the pyrazole structure. nih.govnih.gov
Antiviral: Lenacapavir is a pyrazole-containing drug approved for treating multidrug-resistant HIV-1 infection. nih.gov
The pyrazole ring is a key building block in the development of protein kinase inhibitors, a critical class of targeted cancer therapies. nih.gov Its structure can facilitate strong binding interactions with enzymes, often forming crucial hydrogen bonds within the active site. nih.govchemmethod.com This inherent ability to interact with diverse biological targets solidifies its role as a privileged structure in the design of novel therapeutics. researchgate.netmdpi.com
Potential as an Intermediate in Agrochemical Synthesis
The utility of the pyrazole core extends beyond pharmaceuticals into the field of agriculture. ias.ac.in Nitrogen-containing heterocyclic compounds are integral to the production of various agrochemicals, including pesticides and disinfectants. sid.ir Pyrazole derivatives have been specifically developed as fungicides, herbicides, and insecticides. ias.ac.insid.ir
For instance, a structurally related compound, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, is utilized as a key intermediate in the synthesis of fungicides and herbicides designed to protect crops and improve yield. chemimpex.com This suggests that 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid could similarly serve as a valuable building block for creating new, potentially more effective, crop protection agents. The core pyrazole structure is a versatile starting point for developing molecules with potent biological activity relevant to agriculture. ias.ac.in
Novel Applications in Material Science and Polymer Chemistry
While the primary focus of pyrazole research has been in life sciences, its applications are expanding into material science. The stable heterocyclic ring structure of pyrazole lends itself to the creation of robust materials. Research into related compounds has shown potential in this area; for example, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is used in developing novel polymers and coatings that offer enhanced durability and resistance to environmental degradation. chemimpex.com This indicates a potential, though less explored, avenue for this compound and its derivatives. The structural properties that make pyrazoles effective in biological contexts, such as their rigidity and potential for intermolecular interactions, could be harnessed to create new materials with desirable physical and chemical properties.
Development of High-Throughput Screening Libraries based on the Pyrazole Scaffold
Modern drug discovery relies heavily on the rapid screening of vast numbers of compounds to identify promising new drug candidates. researchgate.net The pyrazole scaffold is an ideal foundation for building large chemical libraries for high-throughput screening (HTS). researchgate.netnih.gov Its synthetic tractability allows for the creation of a wide diversity of derivatives through combinatorial chemistry. mdpi.com
Both physical and computational screening methods are employed:
High-Throughput Screening (HTS): Automated platforms enable the rapid testing of large libraries of pyrazole-based compounds against biological targets to find "hits." researchgate.netnih.gov
High-Throughput Virtual Screening (HTVS): Computational approaches are used to screen massive digital libraries of pyrazole compounds against computer models of target proteins, such as kinases. chemmethod.com This cost-effective method helps prioritize which compounds to synthesize and test in the lab, accelerating the discovery process. chemmethod.comresearchgate.net
By creating extensive libraries based on the pyrazole scaffold, researchers can efficiently explore a vast chemical space to identify novel inhibitors for a wide range of diseases. chemmethod.commdpi.com
Advanced Mechanistic Investigations of Biological Activities
Understanding how a drug molecule works at a molecular level is crucial for its development. For pyrazole derivatives, advanced techniques are used to investigate their mechanisms of action. A common approach involves computational studies, such as molecular docking, which simulate how a pyrazole compound fits into the binding site of a target protein. chemmethod.comresearchgate.net These in silico methods help researchers visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. researchgate.net
For example, studies on pyrazole-based kinase inhibitors have shown that the pyrazole core often interacts with the "hinge region" of the kinase, an essential part of the ATP-binding pocket. nih.gov By elucidating these precise binding modes, scientists can understand why a compound is active and how it can be modified to improve its properties. These mechanistic insights are fundamental to the rational design of more effective and selective drugs.
Strategies for Improving Selectivity and Potency of Analogs
Once an active pyrazole compound is identified, the next step is to optimize its structure to maximize its therapeutic effect while minimizing side effects. This involves a number of medicinal chemistry strategies aimed at improving potency (how much of the drug is needed) and selectivity (how well it binds to its intended target versus other proteins).
Key strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related analogs by making small, systematic changes to the molecule's structure and testing how these changes affect its biological activity. nih.gov For instance, adding different chemical groups to the phenyl ring of a compound like this compound can significantly alter its potency and selectivity. nih.gov
Functional Group Modification: The carboxylic acid group is a common starting point for modification. It can be converted into a variety of other functional groups, such as amides or esters, to explore new interactions with the target protein and improve properties like cell permeability. nih.gov
Conformational Constraint: In some cases, incorporating the pyrazole scaffold into a larger, more rigid structure, such as a macrocycle, can lock the molecule into the ideal shape for binding to its target, thereby increasing potency. acs.org
Targeted Substitutions: The placement of substituents on the pyrazole ring is critical. For example, an ortho substitution on the pyrazole ring was found to be crucial for achieving selectivity for the JAK1 kinase over the closely related JAK2. nih.gov
Through these iterative design and synthesis cycles, chemists can rationally enhance the drug-like properties of pyrazole-based compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by alkylation and hydrolysis. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative . Reaction optimization, such as controlling temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures), significantly impacts yield. Monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), phenyl protons (δ ~7.2–7.5 ppm), and carboxylic acid (δ ~12–13 ppm for COOH) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, ensuring the molecular ion peak matches the theoretical mass (e.g., C₁₂H₁₂N₂O₂: 232.22 g/mol) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability tests under varying pH (e.g., 2–12) and temperature (25–60°C) show decomposition above 60°C or in strongly acidic/basic conditions. Store at 4°C in airtight containers with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) . Validate predictions with experimental SAR studies on derivatives .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization) or off-target interactions. Mitigate by:
- Dose-Response Curves : Use IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).
- Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2).
- Metabolite Analysis : LC-MS/MS to identify degradation products interfering with assays .
Q. How can derivatization enhance the compound’s pharmacokinetic properties?
- Methodological Answer : Modify the carboxylic acid group to improve bioavailability:
- Ester Prodrugs : Synthesize ethyl or methyl esters via Fischer esterification (H₂SO₄ catalyst) to increase lipophilicity .
- Amide Conjugates : React with amines (e.g., benzylamine) using EDC/HOBt coupling agents. Assess logP (octanol/water) and plasma stability .
Q. What advanced analytical techniques resolve structural ambiguities in substituted derivatives?
- Methodological Answer : For regioisomeric mixtures:
- 2D NMR (HSQC, HMBC) : Resolve coupling between pyrazole protons and substituents.
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation) .
- HPLC-MS with Chiral Columns : Separate enantiomers using cellulose-based phases (e.g., Chiralpak IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
